

# Comparative efficacy of different Diammonium Glycyrrhizinate dosage forms in clinical research

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## Compound of Interest

Compound Name: *Diammonium Glycyrrhizinate*

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## Comparative Efficacy of Diammonium Glycyrrhizinate Dosage Forms: A Clinical Research Guide

This guide provides a comparative analysis of the clinical efficacy of different dosage forms of **Diammonium Glycyrrhizinate** (DG), a compound widely researched for its hepatoprotective and anti-inflammatory properties. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and clinical trial methodologies.

## Oral Formulations: Enteric-Coated Capsules vs. Standard Formulations

Oral administration is the most common route for DG. Clinical research has focused on optimizing oral delivery to enhance efficacy, primarily through the development of enteric-coated capsules.

## Data Presentation: Efficacy in Chronic Viral Hepatitis

A meta-analysis of nine randomized controlled trials (RCTs) involving 687 patients with chronic viral hepatitis provides the most robust data comparing **Diammonium Glycyrrhizinate** enteric-

coated capsules against standard DG formulations.[1][2] The enteric-coated capsules demonstrated superior anti-inflammatory and liver-protective effects.[1]

Efficacy Outcome	Dosage Form	Result	95% Confidence Interval (CI)	P-value
ALT Normalization Rate	Enteric-Coated Capsules vs. Standard DG	Relative Risk (RR) = 4.15	1.55 to 11.15	< 0.01
Change in ALT Levels	Enteric-Coated Capsules vs. Standard DG	Weighted Mean Difference (WMD) = -32.75	-46.67 to -18.83	< 0.01
Change in AST Levels	Enteric-Coated Capsules vs. Standard DG	Weighted Mean Difference (WMD) = -12.70	-21.13 to -4.27	< 0.01
Change in TBil Levels	Enteric-Coated Capsules vs. Standard DG	WMD = -0.74	3.98 to 2.49	0.653 (Not Significant)

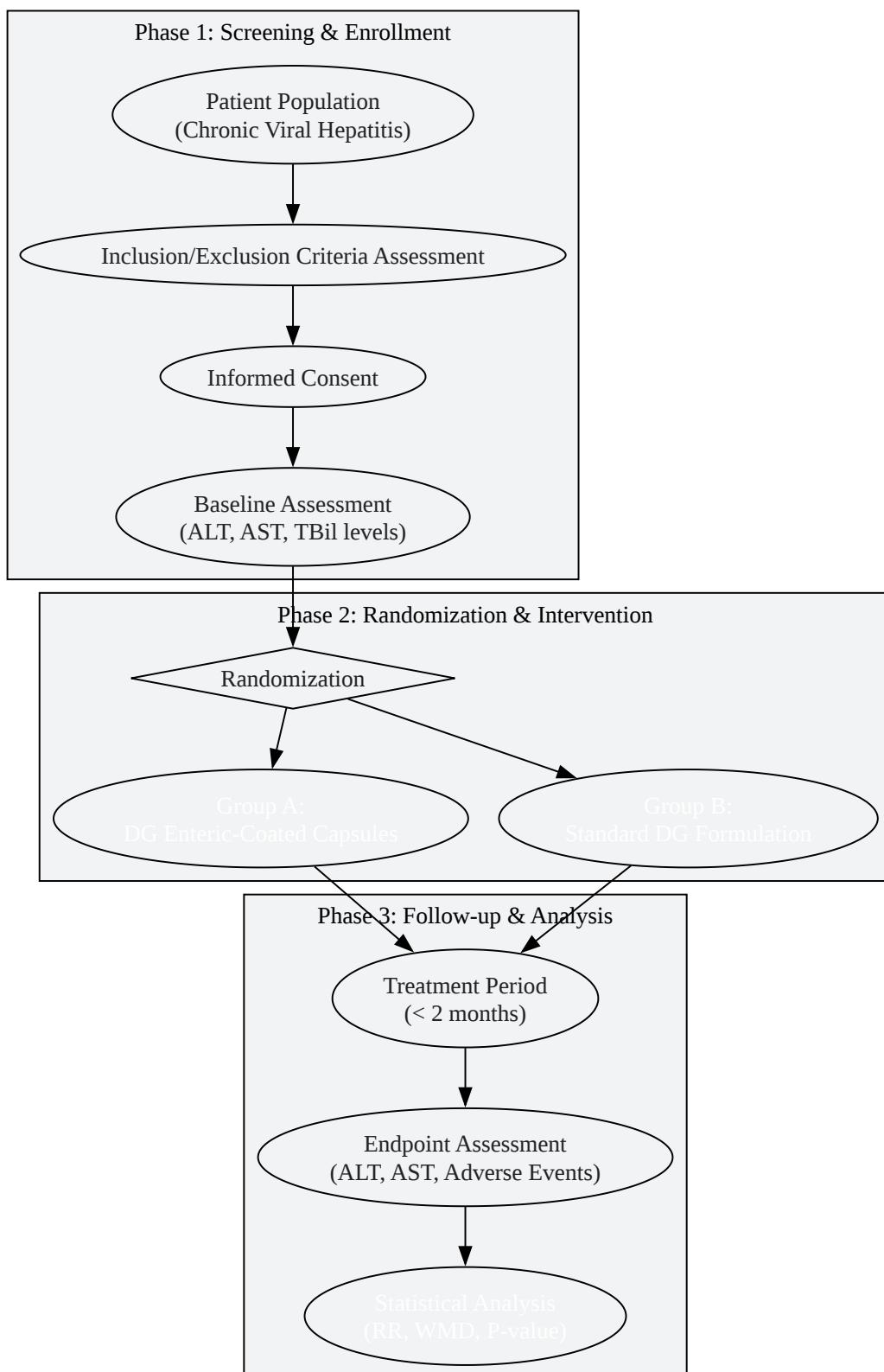
Data synthesized from a meta-analysis of nine RCTs.[1][2]

## Experimental Protocols

The findings above are based on a meta-analysis with the following inclusion and search criteria:

- Study Design: Randomized controlled trials (RCTs).
- Participants: Patients diagnosed with chronic viral hepatitis.
- Intervention: Comparison of **Diammonium Glycyrrhizinate** enteric-coated capsules versus standard **Diammonium Glycyrrhizinate**.
- Treatment Duration: Less than 2 months.

- Databases Searched: The Chinese Biomedical Literature Database (CBM on CD-ROM) and the China Academic Journals Full-Text Database (CNKI) for studies published between 2005 and 2012.[1][2]
- Primary Outcomes: Alanine aminotransferase (ALT) normalization rate, and changes in serum levels of ALT and aspartate aminotransferase (AST).[1][2]
- Secondary Outcomes: Changes in total bilirubin (TBil) and albumin levels, and rates of adverse reactions.[1]

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Caption: Typical workflow for an RCT comparing DG dosage forms.

## Injectable Formulations

**Diammonium Glycyrrhizinate** is also available in injectable forms for clinical use, often in combination with other therapies for liver disease.

## Data Presentation: Comparative Efficacy in Chronic Hepatitis B

A meta-analysis evaluating DG preparations for liver function recovery in Chronic Hepatitis B (CHB) found differences in efficacy compared to other commonly used glycyrrhizin-based drugs.<sup>[3][4]</sup> Direct comparative data between DG injections and DG oral forms from a single study is limited; however, the analysis provides context for the potency of different formulations.

Comparison	Efficacy Finding
DG Enteric-Coated Capsules & Injections vs. Other Glycyrrhizins	Efficacy was lower than that of compound glycyrrhizin and magnesium isoglycyrrhizinate. <a href="#">[3]</a> <a href="#">[5]</a>
Standard DG Capsules vs. Other Glycyrrhizins	No significant difference in efficacy was found. <a href="#">[3]</a> <a href="#">[5]</a>

Note: This data is from a subgroup analysis and represents an indirect comparison.

## Experimental Protocols

A notable clinical trial (NCT03349008) investigates a sequential treatment regimen involving both injectable and oral DG:

- Study Title: Magnesium Isoglycyrrhizinate Followed by **Diammonium Glycyrrhizinate** and Combined With Entecavir in Chronic Hepatitis B.<sup>[6]</sup>
- Design: A randomized, double-blind, parallel assignment study.<sup>[6]</sup>
- Participants: Patients aged 18 to 70 years with chronic hepatitis B.<sup>[6]</sup>
- Experimental Group: Entecavir combined with Magnesium Isoglycyrrhizinate injection, followed by oral **Diammonium Glycyrrhizinate** enteric-coated capsules.<sup>[6]</sup>

- Control Group: Entecavir treatment with a placebo for both the injection and oral capsule phases.[6]
- Primary Purpose: To evaluate the additional benefit of glycyrrhizin treatment alongside standard antiviral therapy (Entecavir).[6]

## Topical Formulations

While less common, the anti-inflammatory properties of glycyrrhizic acid, the active component of DG, have led to its investigation in topical formulations for skin conditions like psoriasis. Clinical data on specific DG topical products is sparse, but research on the parent compound provides valuable insights.

## Data Presentation: Efficacy in Psoriasis

Studies have shown that glycyrrhizin, when combined with other treatments, can improve clinical outcomes in psoriasis patients.

Intervention	Key Finding	Efficacy Rate
Acitretin + Compound Glycyrrhizin	Significantly higher efficacy in relieving psoriasis lesions compared to Acitretin alone.[7]	90.0% (Combination) vs. 76.0% (Acitretin alone)[7]
Glycyrrhizic Acid Compound Ointment (preclinical)	Dose-dependently reduced psoriasis-like inflammation in an imiquimod-induced mouse model, proving more effective than calcipotriol ointment.[8]	N/A (preclinical)

These studies suggest a potential role for topical glycyrrhizin-based therapies, which likely extends to DG formulations, by modulating the inflammatory response in the skin.[8][9]

## Mechanism of Action: Hepatoprotective and Anti-inflammatory Pathways

**Diammonium Glycyrrhizinate** exerts its therapeutic effects through multiple mechanisms. Its primary actions are anti-inflammatory, immunomodulatory, and cytoprotective.[\[10\]](#)[\[11\]](#) In liver injury, DG helps stabilize cell membranes and reduces inflammation, thereby lowering elevated enzyme levels.[\[10\]](#)

Key signaling pathways involved include:

- Inhibition of NF-κB Pathway: DG suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes the expression of pro-inflammatory cytokines.[\[10\]](#)[\[12\]](#)
- Activation of Nrf-2 Pathway: DG can activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) pathway, which upregulates antioxidant proteins and protects cells from oxidative stress.[\[1\]](#)
- Modulation of T-cells: DG has been shown to inhibit the proliferation of NKT cells while promoting the proliferation of regulatory T-cells (Tregs), helping to resolve inflammation.[\[11\]](#)[\[13\]](#)
- DDX5/STAT1 Pathway: In alcohol-induced liver injury, DG has been found to up-regulate the DDX5/STAT1 pathway, which is associated with reduced steatosis, oxidative stress, and inflammation.

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Caption: Key anti-inflammatory pathways of **Diammonium Glycyrrhizinate**.

## Conclusion

The available clinical evidence strongly suggests that the dosage form of **Diammonium Glycyrrhizinate** significantly influences its therapeutic efficacy. For the treatment of chronic hepatitis, enteric-coated capsules offer a marked advantage over standard oral formulations by improving key liver function markers. While injectable DG is used clinically, its efficacy relative to oral DG forms requires more direct comparative studies. The potential for topical DG applications is promising, particularly for inflammatory skin diseases, though this area is still emerging with most current data focused on the parent compound, glycyrrhetic acid. Future research should focus on direct, head-to-head trials of different DG dosage forms to further clarify their respective roles in clinical practice.

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